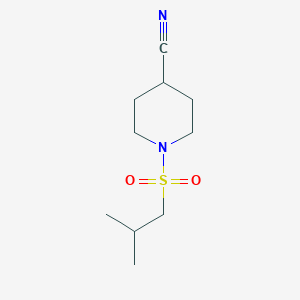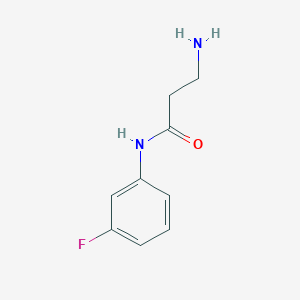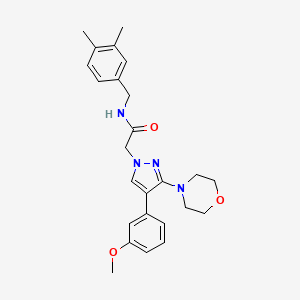
6-(1,3-Dithiepan-2-yl)-2-phenylchromane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1,3-Dithiepan-2-yl)-1-phenylethanone” and “1-(1,3-dithiepan-2-yl) propan-2-one” are compounds that have been studied in the context of a dynamic polymerization system based on the reversible nucleophilic Michael polyaddition of activated alkynes and dithiols .
Synthesis Analysis
These compounds were prepared via the base-catalyzed thiol-yne “click” polyaddition of two dithiols and two alkynones at high concentrations . The polymerization was found to be a highly concentration-dependent dynamic system .Chemical Reactions Analysis
The polymerization of these compounds displayed similar behavior, generating “2-(1,3-dithiepan-2-yl)-1-phenylethanone” at low concentration . This dynamic behavior was attributed to the concentration-dependent retro-Michael addition reaction between a thiol and a β-sulfido-α,β-unsaturated carbonyl compound catalyzed by bases .Scientific Research Applications
Catalytic Synthesis Applications : A study by Akhmetova et al. (2015) discusses the selective synthesis of novel bis(1,3-diketone-2-ylmethylsulfanyl)alkanes, including compounds like 6-benzoyl-1,4-dithiepane, via thiomethylation reactions. This synthesis uses a tandem catalyst, highlighting its application in catalytic synthesis processes (Akhmetova et al., 2015).
Medicinal Chemistry : In a study by Rozentul et al. (2017), a series of novel polycyclic aromatic compounds, including "6-(1,3-dithiepan-2-yl)-2-phenylchromane", were synthesized and found to increase the rate of glucose uptake in L6 myotubes and augment insulin secretion from pancreatic beta-cells. This indicates its potential application in the development of antidiabetic drugs (Rozentul et al., 2017).
Materials Science : Research by Zhang et al. (2007) on sulfides organic polymer demonstrates the application of compounds like poly(2-phenyl-1,3-dithiolane) as cathode materials in rechargeable lithium batteries. This study highlights the relevance of dithiolane groups in energy storage technologies (Zhang et al., 2007).
Polymer Science : Lei et al. (2021) reported on the dynamic ring-chain equilibrium in the polymerization of dithiols and alkynes, leading to the formation of poly(dithioacetal)s. This research provides insights into the applications of such compounds in recyclable polymers and materials engineering (Lei et al., 2021).
Organometallic Chemistry : The study by Xiao et al. (2010) on diiron model complexes explores the influence of internal bases on hydrides formation and their transformation in organometallic systems, indicating the potential application of such compounds in catalysis and synthetic chemistry (Xiao et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(1,3-dithiepan-2-yl)-2-phenyl-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22OS2/c1-2-6-15(7-3-1)18-10-8-16-14-17(9-11-19(16)21-18)20-22-12-4-5-13-23-20/h1-3,6-7,9,11,14,18,20H,4-5,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIGMAWUOUESHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(SC1)C2=CC3=C(C=C2)OC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-Dithiepan-2-yl)-2-phenylchromane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

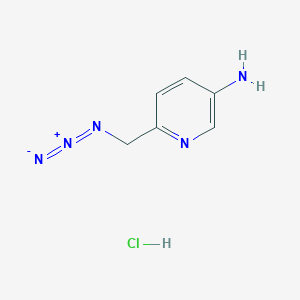
![3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid](/img/structure/B2623225.png)
![1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole](/img/structure/B2623227.png)
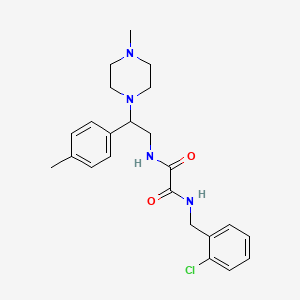

![N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2623231.png)
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2623232.png)

![1-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2623237.png)

![5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
